Physical and chemical properties of phenanthren-9-ylmagnesium bromide
Physical and chemical properties of phenanthren-9-ylmagnesium bromide
An In-depth Technical Guide to Phenanthren-9-ylmagnesium Bromide: Properties, Synthesis, and Applications
Introduction
Phenanthren-9-ylmagnesium bromide is a powerful organometallic compound belonging to the class of Grignard reagents. It serves as a crucial synthetic tool for introducing the bulky, polycyclic aromatic phenanthren-9-yl group into a wide array of molecular architectures. The unique electronic and steric properties of the phenanthrene moiety make this reagent particularly valuable in the fields of materials science, for the development of organic electronics and fluorescent probes, and in medicinal chemistry, for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its preparation and use, and critical insights into its handling and reactivity for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
Phenanthren-9-ylmagnesium bromide is not a simple monomeric species as its chemical formula, C₁₄H₉BrMg, might suggest. Like all Grignard reagents, its structure in solution is best described by the Schlenk equilibrium, an equilibrium between the monomeric organomagnesium halide (RMgX) and the dimeric diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. The solvent, typically an ether like tetrahydrofuran (THF), plays a critical role by coordinating to the magnesium center, stabilizing the reagent.[1] This coordination makes the magnesium atom more electron-rich and enhances the nucleophilicity of the phenanthrenyl carbanion.
Caption: The Schlenk equilibrium in THF solution.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | Phenanthren-9-ylmagnesium bromide |
| CAS Number | 71112-64-6[2][3] |
| Molecular Formula | C₁₄H₉BrMg[2][3] |
| Molecular Weight | 281.43 g/mol [2][3] |
| MDL Number | MFCD00672008[2][3] |
| InChI Key | ACMUZKQPXSHTGB-UHFFFAOYSA-M[2][3] |
| SMILES | Br[Mg]c1cc2ccccc2c3ccccc13[2][3] |
Physical and Spectroscopic Properties
Phenanthren-9-ylmagnesium bromide is typically not isolated as a pure solid due to its high reactivity and instability. It is commercially available and most commonly used as a 0.5 M solution in tetrahydrofuran (THF).
Table 2: Physical Properties of 0.5 M Solution in THF
| Property | Value | Source |
|---|---|---|
| Appearance | Dark solution | [1] |
| Boiling Point | 65 °C (lit.) | [2][3] |
| Density | 0.970 g/mL at 25 °C (lit.) | [2][3] |
| Storage Temperature | 2-8°C |[2][3] |
Spectroscopic Characterization
Direct spectroscopic analysis of the Grignard reagent is challenging. Therefore, characterization often relies on monitoring the disappearance of the starting material, 9-bromophenanthrene, and the appearance of hydrolysis or derivatization products.
-
¹H NMR: The proton NMR spectrum of the precursor, 9-bromophenanthrene, shows a complex aromatic region.[4] Upon successful formation of the Grignard reagent, quenching a sample with D₂O would yield 9-deuterophenanthrene, and the corresponding proton signal's disappearance in the ¹H NMR spectrum can confirm the reaction's success.
-
IR Spectroscopy: The infrared spectrum of the parent phenanthrene shows characteristic C-H stretching vibrations of the aromatic rings around 3050 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[5][6] The formation of the Grignard reagent would be indicated by the absence of the C-Br stretching frequency of the 9-bromophenanthrene precursor.
Chemical Properties and Reactivity
As a Grignard reagent, phenanthren-9-ylmagnesium bromide is a potent nucleophile and a strong base. The phenanthrenyl anion is a powerful carbon nucleophile that readily attacks a wide range of electrophilic centers.
Key Reactions:
-
Reaction with Carbonyls: It adds to ketones and aldehydes to form tertiary and secondary alcohols, respectively. For instance, it reacts with acetophenone to yield 1-(9-phenanthryl)-1-phenylethanol.[7]
-
Reaction with Esters: It can react with esters to produce tertiary alcohols.
-
Reaction with Thiols: It serves as a reagent to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with the corresponding thiol compounds.[2][7]
-
Reaction with Carbon Dioxide: Carboxylation with CO₂ followed by an acidic workup yields 9-phenanthroic acid.
The high reactivity necessitates that all reactions be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by water, alcohols, or atmospheric oxygen and carbon dioxide.
Caption: General workflow for nucleophilic addition to a ketone.
Synthesis, Handling, and Protocols
The preparation of phenanthren-9-ylmagnesium bromide is a two-step process: the synthesis of the 9-bromophenanthrene precursor, followed by its conversion to the Grignard reagent.
Protocol 1: Synthesis of 9-Bromophenanthrene (Precursor)
This protocol is adapted from the established procedure in Organic Syntheses.[8] Caution: This procedure involves bromine, which is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser (connected to a gas trap), and a dropping funnel, dissolve purified phenanthrene (1.0 eq) in dry carbon tetrachloride.
-
Reaction: Heat the mixture to a gentle reflux. Add bromine (1.0 eq) dropwise from the dropping funnel over several hours.
-
Stirring: After the addition is complete, continue stirring at reflux for an additional 2 hours to allow for the evolution of hydrogen bromide gas to cease.
-
Solvent Removal: Cool the reaction mixture and remove the carbon tetrachloride solvent under reduced pressure.
-
Purification: The crude residue is purified by vacuum distillation to yield 9-bromophenanthrene. Further purification can be achieved by recrystallization from ethanol.[8]
Protocol 2: Preparation of Phenanthren-9-ylmagnesium Bromide
This protocol requires strict anhydrous and inert atmosphere techniques. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.
Caption: Workflow for the synthesis of Phenanthren-9-ylmagnesium Bromide.
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added as an initiator.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 9-bromophenanthrene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins. Gentle heating may be required.
-
Addition: Once the reaction has started, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure all the magnesium has reacted. The completion is indicated by the consumption of most of the magnesium metal.
-
Use: The resulting dark solution of phenanthren-9-ylmagnesium bromide is ready for use. Its concentration can be determined by titration before use in subsequent reactions.
Handling and Storage
-
Atmosphere: Always handle under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[9]
-
Moisture: Exclude moisture rigorously. Use septa and syringes for transferring the solution.[10]
-
Storage: Store the THF solution in a tightly sealed, appropriate container at 2-8°C.[2][3] Storage below this temperature may cause crystallization.[11]
-
Peroxide Formation: The THF solvent can form explosive peroxides upon exposure to air. Containers should be dated upon opening and tested for peroxides periodically.[10][12]
Safety and Hazard Information
Phenanthren-9-ylmagnesium bromide in THF is a hazardous material. Users must consult the Safety Data Sheet (SDS) before handling and wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[12][13]
Table 3: GHS Hazard Information
| Classification | Code | Statement |
|---|---|---|
| Signal Word | Danger | |
| Flammable Liquid | H225 | Highly flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT SE 3 | H335 | May cause respiratory irritation |
| Carcinogenicity | H351 | Suspected of causing cancer |
| Supplementary Hazard | EUH019 | May form explosive peroxides |
Precautionary Statements (Selected): P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...), P403+P235 (Store in a well-ventilated place. Keep cool).[2][3]
Applications in Research and Development
The primary application of phenanthren-9-ylmagnesium bromide is as a nucleophilic building block in organic synthesis. Its utility is demonstrated in several key areas:
-
Synthesis of Chiral Ligands: Used in the preparation of chiral compounds, such as (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate, which are valuable in asymmetric catalysis.[2]
-
Materials Science: Employed in the synthesis of phenanthrene-containing polymers and chromophores. For example, its reaction with acetophenone is a step towards creating 1-(9-phenanthryl)-1-phenylethene (PPE), a monomer used in specialized polymerization methods.[2][7]
-
Drug Discovery: Provides a route to incorporate the rigid and planar phenanthrene scaffold into potential drug candidates, influencing their pharmacological properties through steric and π-stacking interactions.
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